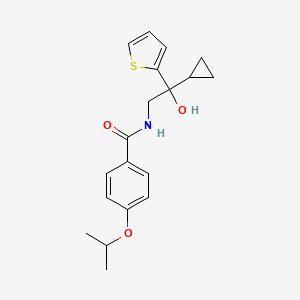

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-13(2)23-16-9-5-14(6-10-16)18(21)20-12-19(22,15-7-8-15)17-4-3-11-24-17/h3-6,9-11,13,15,22H,7-8,12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDHFSZNIIUESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene groups, followed by their attachment to the benzamide structure. Common synthetic routes may involve:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

Introduction of the Thiophene Ring: Thiophene can be introduced via palladium-catalyzed cross-coupling reactions.

Attachment to Benzamide: The final step involves coupling the cyclopropyl and thiophene groups to the benzamide core using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles like bromine, iodine

Major Products Formed

Oxidation: Formation of ketones

Reduction: Formation of alcohols and amines

Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations

Thiophene Derivatives: The target compound shares the thiophen-2-yl group with antimicrobial quinolones (e.g., bromothiophen-2-yl derivatives) and PLpro inhibitors . This moiety is critical for π-stacking in enzyme active sites. Unlike quinolones, the target lacks a fused bicyclic system, which may reduce DNA gyrase inhibition but improve selectivity for other targets .

Benzamide vs. Carboxamide :

- The 4-isopropoxybenzamide group distinguishes the target from carboxamide-containing PLpro inhibitors (e.g., Compound 62) . The isopropoxy group likely enhances lipophilicity compared to methoxy or ethoxy analogs, balancing membrane permeability and aqueous solubility .

Cyclopropyl vs. Linear Alkyl Groups :

- Cyclopropane’s ring strain and sp³ hybridization may confer rigidity and metabolic resistance compared to linear alkyl chains in analogs like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]... .

Pharmacological Implications

- Antimicrobial Potential: Thiophene-containing quinolones exhibit antibacterial activity via gyrase inhibition . The target’s benzamide group may redirect activity toward serine proteases or kinases.

- Protease Inhibition : The cyclopropyl and hydroxyl groups resemble features of PLpro inhibitors, suggesting possible antiviral applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling and hydroxylation. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amide bond formation to stabilize intermediates.

- Temperature control : Reactions involving cyclopropane rings or hydroxyl groups require low temperatures (0–5°C) to prevent side reactions like ring-opening .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is used to isolate the compound. Purity (>95%) is confirmed via TLC and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming the presence of the cyclopropyl, thiophene, and isopropoxy groups. For example, the cyclopropyl protons appear as distinct multiplets in the 0.8–1.5 ppm range .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 388.15) .

- X-ray crystallography : If crystals are obtainable, SHELX-based refinement (via programs like Olex2) provides unambiguous stereochemical assignments .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green). Include positive controls like staurosporine for kinase inhibition .

- Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. IC values are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thiophene/cyclopropyl groups and active sites (e.g., ATP-binding pockets). Validate with MD simulations to assess binding stability .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions, aiding in rational drug design .

Q. What strategies address contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay validation : Cross-check activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. How does stereochemistry at the hydroxyl-cyclopropyl-thiophene junction influence bioactivity?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays.

- X-ray/NMR analysis : Compare diastereomeric crystal structures or NOE correlations to assign configurations and correlate with activity trends .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoforms using isoform-specific inhibitors .

- Stable isotope labeling : Synthesize a C-labeled analog to track metabolic pathways and identify major Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.